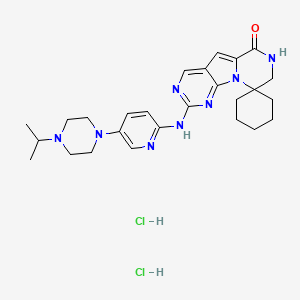

G1T38 dihydrochloride

Overview

Description

G1T38 dihydrochloride, also known as lerociclib, is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK4/6, this compound can effectively halt the proliferation of cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G1T38 dihydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and minimize impurities. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

G1T38 dihydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

Oncology

G1T38 has shown significant efficacy in preclinical models of various cancers:

- Breast Cancer : In a study involving estrogen receptor-positive (ER+) breast cancer xenografts, G1T38 demonstrated equivalent or improved tumor efficacy compared to palbociclib, the first-in-class CDK4/6 inhibitor. The compound was able to maintain therapeutic levels within the tumor while minimizing systemic exposure, thus reducing adverse effects on bone marrow .

- Melanoma and Leukemia : G1T38 also inhibited cell proliferation in melanoma and leukemia cell lines, indicating its broad applicability across different cancer types .

Combination Therapies

G1T38 is being investigated for use in combination with other therapies:

- Faslodex (Fulvestrant) : A Phase 1b clinical trial reported that the combination of G1T38 with Faslodex was well tolerated, with no serious adverse events linked to the treatment. This combination aims to enhance therapeutic outcomes while managing side effects associated with CDK4/6 inhibition .

Pharmacokinetics and Pharmacodynamics

G1T38's pharmacokinetic profile allows for continuous dosing without the need for treatment holidays that are often required with other CDK inhibitors due to neutropenia. In studies involving beagle dogs, continuous administration for up to 28 days did not result in severe bone marrow suppression .

Table 1: Biochemical Activity of G1T38

| Kinase | IC50 (μM) |

|---|---|

| CDK4/Cyclin D1 | 0.001 |

| CDK6/Cyclin D3 | 0.002 |

| CDK9/Cyclin T | 0.028 |

| CDK5/p35 | 0.832 |

| CDK2/Cyclin A | 1.5 |

| CDK1/Cyclin B1 | 2.4 |

| CDK7/Cyclin H/Mat1 | 2.4 |

| CDK2/Cyclin E | 3.6 |

This table summarizes the biochemical profiling of G1T38 against various cyclin-dependent kinases, underscoring its selectivity for CDK4 and CDK6 over others .

Case Study 1: Efficacy in ER+ Breast Cancer

In a preclinical study involving xenograft models of ER+ breast cancer, G1T38 was administered at varying doses. The results indicated that G1T38 effectively reduced tumor volume while maintaining lower levels of neutrophil suppression compared to palbociclib . This study highlights the potential of G1T38 as a safer alternative for long-term treatment strategies.

Case Study 2: Continuous Dosing Trials

A clinical trial assessing the safety and tolerability of G1T38 in combination with Faslodex revealed that patients could tolerate continuous dosing without significant adverse effects on blood cell counts. This finding supports the hypothesis that G1T38 could revolutionize treatment regimens for patients requiring prolonged therapy .

Mechanism of Action

G1T38 dihydrochloride exerts its effects by selectively inhibiting CDK4/6, which are key regulators of the cell cycle. By binding to these kinases, it prevents their interaction with cyclin D, thereby blocking the phosphorylation of the retinoblastoma protein (RB). This leads to cell cycle arrest in the G1 phase and inhibits cell proliferation. The molecular targets and pathways involved include the p16INK4a/cyclin D/CDK4/6/RB pathway .

Comparison with Similar Compounds

Similar Compounds

Palbociclib: Another CDK4/6 inhibitor with similar mechanisms of action but different pharmacokinetic properties.

Ribociclib: A CDK4/6 inhibitor with a similar target profile but different dosing schedules and side effect profiles.

Abemaciclib: A CDK4/6 inhibitor known for its continuous dosing regimen and distinct side effect profile .

Uniqueness

G1T38 dihydrochloride is unique in its ability to be administered continuously without causing severe neutropenia, a common side effect of other CDK4/6 inhibitors. This allows for sustained inhibition of CDK4/6 and potentially improved therapeutic outcomes .

Biological Activity

G1T38 dihydrochloride is a novel, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle. This compound has shown promise in preclinical studies for its efficacy against various CDK4/6-dependent tumors, particularly in breast cancer. This article details the biological activity of G1T38, including its pharmacokinetics, mechanism of action, and results from various studies.

G1T38 functions primarily by inhibiting CDK4 and CDK6, leading to a precise G1 phase arrest in the cell cycle. This arrest is associated with decreased phosphorylation of the retinoblastoma protein (RB), which is crucial for cell cycle progression. The selectivity of G1T38 for CDK4/6 over other kinases is significant, as it minimizes off-target effects that can lead to adverse effects such as myelosuppression.

Table 1: In Vitro Biochemical Activity of G1T38

| Kinase | IC50 (μM) |

|---|---|

| CDK4/Cyclin D1 | 0.001 |

| CDK6/Cyclin D3 | 0.002 |

| CDK9/Cyclin T | 0.028 |

| CDK5/p35 | 0.832 |

| CDK2/Cyclin A | 1.5 |

| CDK1/Cyclin B1 | 2.4 |

| CDK7/Cyclin H/Mat1 | 2.4 |

| CDK2/Cyclin E | 3.6 |

This table demonstrates the potency of G1T38 against various cyclin-dependent kinases, highlighting its selectivity for CDK4 and CDK6 compared to others.

In Vitro Studies

In vitro studies have shown that G1T38 effectively induces G1 arrest in CDK4/6-dependent cell lines while having minimal impact on CDK4/6-independent lines. For instance, treatment with G1T38 resulted in an approximately 80% decrease in RB phosphorylation at concentrations below 300 nM , demonstrating its efficacy in inhibiting cell proliferation in sensitive tumor types such as breast cancer and melanoma .

Furthermore, G1T38 exhibited a dose-dependent increase in G1 phase cells in treated populations, confirming its role in cell cycle regulation without inducing cytotoxicity at effective concentrations .

In Vivo Studies

In vivo experiments using mouse models have indicated that G1T38 not only reduces tumor volume significantly but also shows improved pharmacokinetic properties compared to palbociclib, another well-known CDK4/6 inhibitor. For example:

- Tumor Regression : Mice treated with G1T38 showed a 38% reduction in tumor volume after 21 days compared to vehicle controls which experienced a 577% increase .

- Neutropenia Reduction : Unlike palbociclib, which often leads to severe neutropenia requiring treatment breaks, G1T38's unique pharmacokinetics allowed for continuous dosing without significant myelosuppression .

Clinical Trials

G1T38 has entered clinical trials for evaluating its safety and efficacy in patients with ER+ breast cancer. The ongoing Phase 1b/2a trial (NCT02983071) is assessing G1T38 in combination with other therapies like fulvestrant . Preliminary results indicate that G1T38 maintains its efficacy while minimizing adverse effects commonly associated with other treatments.

Summary of Findings

This compound has demonstrated:

- High Selectivity : Potent inhibition of CDK4/6 with minimal off-target effects.

- Effective Cell Cycle Arrest : Induces robust G1 phase arrest in sensitive tumor cells.

- Improved Pharmacokinetics : Allows for continuous dosing without severe myelosuppression.

- Promising Preclinical Efficacy : Significant tumor regression observed in animal models.

Q & A

Basic Research Questions

Q. What is the mechanism of action of G1T38 dihydrochloride, and how does its selectivity for CDK4/6 compare to other kinases?

this compound inhibits CDK4/CyclinD1 and CDK6/CyclinD3 with IC50 values of 1 nM and 2 nM, respectively. Its selectivity is demonstrated by minimal off-target activity against other CDKs (e.g., CDK2, CDK7) at concentrations up to 300 nM. Methodologically, kinase inhibition assays using recombinant CDK/Cyclin complexes and ATP analogs (e.g., ADP-Glo™) are employed to determine IC50 values .

Q. What biochemical assays are critical for validating the inhibitory activity of this compound?

Key assays include:

- Kinase activity assays : Measure ATP consumption in CDK4/CyclinD1 and CDK6/CyclinD3 complexes using fluorescence-based or luminescence-based readouts.

- Cellular proliferation assays : Quantify EC50 values (e.g., 23 nM in breast cancer lines) via cell viability dyes (e.g., MTT) or high-content imaging .

Q. How do the molecular structure and physicochemical properties of this compound influence its function?

The compound has a molecular weight of 474.6 g/mol (C26H34N8O·2HCl). Its pyridopyrimidine core enables ATP-competitive binding, while substituents (e.g., trifluoromethyl groups) enhance selectivity and solubility. Structural validation relies on X-ray crystallography or molecular docking studies with CDK4/6 catalytic domains .

Q. Which cell-based assays are recommended to assess G1T38's impact on cell cycle arrest?

- Flow cytometry : Analyze cell cycle distribution (G0/G1 vs. S phase) using propidium iodide staining. For example, 30 nM G1T38 induces >80% G0/G1 arrest in melanoma cells .

- Western blotting : Monitor RB phosphorylation (Ser780/Ser807/Ser811) as a pharmacodynamic biomarker. Complete RB inhibition occurs at 30–1000 nM within 24 hours .

Advanced Research Questions

Q. How can researchers optimize in vitro treatment conditions (e.g., concentration, duration) for this compound?

- Dose-response curves : Test concentrations spanning 0.1–1000 nM to capture IC50/EC50 values. Note that RB phosphorylation inhibition occurs within 1 hour, but maximal cell cycle arrest requires 16–24 hours .

- Combination studies : Use factorial design experiments to identify synergistic agents (e.g., PI3K inhibitors) by calculating combination indices via the Chou-Talalay method .

Q. What strategies validate target engagement in complex biological systems?

- Proteome-wide profiling : Utilize kinome-wide screens (e.g., KINOMEscan) to confirm CDK4/6 specificity.

- Immunofluorescence : Localize CDK4/6 inhibition effects using antibodies against phosphorylated RB and DAPI for nuclear counterstaining .

Q. How should discrepancies between biochemical (IC50) and cellular (EC50) potency be addressed?

Potential factors include:

- Cellular permeability : Measure intracellular drug concentrations via LC-MS/MS.

- Feedback mechanisms : Assess compensatory pathways (e.g., CDK2 upregulation) using RNA-seq or phospho-proteomics. Adjust experimental models (e.g., 3D spheroids) to mimic in vivo microenvironments .

Q. What experimental designs are suitable for evaluating G1T38 in combination therapies?

- Isobologram analysis : Define synergistic, additive, or antagonistic effects with targeted agents (e.g., MEK inhibitors).

- Sequential vs. concurrent dosing : Test timing effects (e.g., G1T38 pretreatment followed by chemotherapy) to maximize efficacy .

Q. How does G1T38's structural design compare to other CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib)?

G1T38 shares a pyridopyrimidine scaffold with Palbociclib but differs in substituents (e.g., trifluoromethyl vs. methyl groups). Molecular dynamics simulations can compare binding stability and hydrogen-bond interactions in CDK6 active sites .

Q. What pharmacokinetic parameters should guide dosing in preclinical models?

- Oral bioavailability : Assess plasma exposure (Cmax, AUC) in rodent models.

- Tissue distribution : Use radiolabeled G1T38 to quantify tumor penetration. Preclinical studies show sustained RB inhibition for >24 hours post-dosing .

Q. Methodological Notes

- Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and statistical tests (e.g., ANOVA) for multi-group comparisons.

- Reproducibility : Adhere to MIAME (Microarray) or ARRIVE (Animal studies) guidelines for reporting. Reference experimental protocols from for rigor .

Properties

IUPAC Name |

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O.2ClH/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25;;/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIVDLVJNPANBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36Cl2N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097938-59-3 | |

| Record name | G1T38 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097938593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | G1T38 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z16QQQ3HA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.